Furyl hydroxymethyl ketone
Overview
Description
Synthesis Analysis
The synthesis of furyl hydroxymethyl ketone and its derivatives can involve several strategies, including polycondensation reactions and hydrodeoxygenation processes. Vinoslavskii, Kamenskii, and Yeryshev (1975) detailed the formation of furyl ketone-formaldehyde oligomers through a polycondensation mechanism, highlighting the impact of preparative conditions on the structural units formed (V. A. Vinoslavskii, I. V. Kamenskii, & B.Ya. Yeryshev, 1975). Le et al. (2014) explored the hydrodeoxygenation of 2-furyl methyl ketone, a model compound in bio-oil, converting it into valuable hydrocarbons under specific catalytic conditions, showcasing an effective synthesis pathway for upgrading bio-oil components (T. Le et al., 2014).
Molecular Structure Analysis
The molecular structure of furyl hydroxymethyl ketone derivatives is influenced by the reaction conditions and the specific synthesis pathways employed. Moye (1963) discussed the acid-catalyzed conversion of hexoses to furans, which sheds light on the structural aspects of furyl hydroxymethyl ketone formation, indicating the relative yields of this compound and its significance in relation to various reaction mechanisms (C. Moye, 1963).
Chemical Reactions and Properties
Furyl hydroxymethyl ketone undergoes a range of chemical reactions, including hydrodeoxygenation, aldol reductive coupling, and nucleophilic additions, demonstrating its versatility as a chemical intermediate. Ly et al. (2017) reported on the hydrodeoxygenation over iron phosphide catalysts, transforming furyl methyl ketone into higher-value chemicals (H. Ly et al., 2017). Ashley, Timpy, and Coombs (2018) described the flow photo-Nazarov reactions of 2-furyl vinyl ketones, a method that enables the cyclization of these compounds into furan-fused cyclopentanones under mild conditions (W. Ashley, E. L. Timpy, & T. C. Coombs, 2018).
Scientific Research Applications
Synthesis of Compounds : FHMK is used in the synthesis of various compounds, including 1,2,4-dinitrophenylhydrazone, 4-(2-Furyl)-1-phenyl-3-buten-2-one, and α-dioxo-α (Midorikawa, 1954). It also aids in the isolation of 4-(2-furyl)-3-methyl-3-buten-2-one and 1-(2-furyl)-1-penten-3-one (Midorikawa, 1954), and in the synthesis of β-hydroxy-α-amino acids (Merino et al., 1998).
Reactions with Other Ketones : FHMK can react with methyl ethyl ketone to produce 4-(2-furyl)-3-methyl-4-butanol-2-one and furfurylidene ketone (Midorikawa, 1953).
Hydrodeoxygenation in Bio-oil : FHMK plays a role in the hydrodeoxygenation of 2-furyl methyl ketone over iron phosphide catalysts, which reform C6 compounds into C7 compounds with higher octane ratings, a process relevant in biofuel research (Ly et al., 2017).
Photochemistry : In flow photochemistry, the cyclization of 2-furyl vinyl ketones is important for producing furan-fused cyclopentanones, significant in studying biologically active natural products like nakadomarin A (Ashley et al., 2018).
Gamma-radiolysis : The gamma-radiolysis of furyl ketones in 2-propanol leads to the formation of various derivatives, offering insights into radiolytic processes (Torres et al., 1984).
Biomass Conversion : Acid-catalysed conversion of biomass, specifically cellulose, into valuable products like FHMK and furfural is promising for creating renewable replacements for petrochemical products (Bodachivskyi et al., 2019).
Asymmetric Synthesis and Catalysis : FHMK is involved in the highly enantioselective synthesis of compounds, which is important in producing bioactive substances with high purity (Zhou et al., 2010), and in the formation of furyl ketone-formaldehyde oligomers (Vinoslavskii et al., 1975).
Thermal Degradation Studies : The thermal degradation of agar, which produces FHMK, has been studied for its toxicity implications (Ouyang et al., 2018).
Future Directions
Furyl hydroxymethyl ketone is widely used in organic synthesis and can be used to synthesize organic dyes and pharmaceutical intermediates, such as bioactive molecules and chemical reagents . As such, its future directions are likely to continue to involve its use in various areas of organic synthesis.
properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZZMVPSHLKFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938853 | |
Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furyl hydroxymethyl ketone | |
CAS RN |
17678-19-2 | |
Record name | 2-Furyl hydroxymethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FURYL HYDROXYMETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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